Cas no 464-45-9 ([(1S)-endo]-(-)-Borneol)

[(1S)-endo]-(-)-Borneol is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is the enantiomer of (+)-borneol, distinguished by its (1S)-endo configuration and levorotatory optical activity. This compound is widely utilized in organic synthesis, pharmaceuticals, and fragrance applications due to its stereochemical purity and predictable reactivity. Its rigid bicyclic structure makes it a valuable chiral building block for asymmetric synthesis, while its mild camphoraceous odor is employed in perfumery. [(1S)-endo]-(-)-Borneol exhibits high thermal stability and low volatility, enhancing its utility in high-temperature reactions. Its enantiomeric purity ensures consistent performance in catalytic and stereoselective processes.
[(1S)-endo]-(-)-Borneol structure
[(1S)-endo]-(-)-Borneol structure
Product Name:[(1S)-endo]-(-)-Borneol
CAS No:464-45-9
MF:C10H18O
MW:154.249323368073
MDL:MFCD00003759
CID:37590
PubChem ID:1201518
Update Time:2025-06-14

[(1S)-endo]-(-)-Borneol Chemical and Physical Properties

Names and Identifiers

    • L(-)-Borneol
    • endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
    • (-)-Borneol
    • [(1S)-endo]-(?-Borneol
    • (?)-Borneol
    • (−)-Borneol
    • Borneol
    • BORNEOL, (-)-(SG)
    • L-(-)-Borneol
    • L-Borneol
    • 2-bornanol
    • 2-Camphanol
    • Bornan-2-ol
    • bornel
    • FEMA 2157
    • L-(-)-Borneol1000µg
    • l-2-Bornanol
    • Linderol
    • ngaicamphor
    • [ "" ]
    • (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
    • [(1s)-endo]-(-)-borneol
    • Sumatra camphor
    • Bornyl alcohol
    • Borneo camphor
    • NGAI camphor
    • DL-Borneol
    • l-2-Camphanol
    • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
    • 1-Bornyl alcohol
    • 1Y84986J9Q
    • DSSTox_CID_2035
    • DSSTox_RID_76465
    • DSSTox_GSID_22035
    • d-Borneol
    • (
    • [(1S)-endo]-(-)-Borneol
    • MDL: MFCD00003759
    • Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
    • InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
    • SMILES: CC1(C2(C(CC1CC2)O)C)C
    • BRN: 3587558

Computed Properties

  • Exact Mass: 154.13600
  • Monoisotopic Mass: 154.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Powder
  • Density: 0.8389 (rough estimate)
  • Melting Point: 206-208 °C (lit.)
  • Boiling Point: 210 °C(lit.)
  • Flash Point: Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • Refractive Index: -36 ° (C=5, EtOH)
  • Water Partition Coefficient: Insoluble
  • PSA: 20.23000
  • LogP: 2.19350
  • Solubility: Insoluble in water, soluble in organic solvents such as ethanol.
  • Merck: 1338
  • Vapor Pressure: 33.5 mmHg ( 25 °C)
  • FEMA: 2157
  • Specific Rotation: -36.2 º (c=5, C2H5OH)
  • Color/Form: 2000 μg/mL in methanol
  • Optical Activity: [α]20/D −35.3°, c = 5 in ethanol

[(1S)-endo]-(-)-Borneol Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H228,H317
  • Warning Statement: P210,P280
  • Hazardous Material transportation number:UN 1312 4.1/PG 3
  • WGK Germany:2
  • Hazard Category Code: 11-43
  • Safety Instruction: S16-S36/37
  • RTECS:DT5095000
  • Hazardous Material Identification: F Xi
  • Packing Group:III
  • Hazard Level:4.1
  • Safety Term:4.1
  • Packing Group:III
  • Risk Phrases:R11
  • HazardClass:4.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

[(1S)-endo]-(-)-Borneol Customs Data

  • HS CODE:29061900
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

[(1S)-endo]-(-)-Borneol Pricemore >>

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[(1S)-endo]-(-)-Borneol Suppliers

Amadis Chemical Company Limited
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(CAS:464-45-9)[(1S)-endo]-(-)-Borneol
Order Number:A1202654
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):237.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:464-45-9)L-Borneol
Order Number:LE10242
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:02
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[(1S)-endo]-(-)-Borneol Related Literature

Additional information on [(1S)-endo]-(-)-Borneol

Latest Research Insights on [(1S)-endo]-(-)-Borneol (CAS: 464-45-9) in Chemical Biomedicine

[(1S)-endo]-(-)-Borneol (CAS: 464-45-9), a naturally occurring bicyclic monoterpenoid, has garnered significant attention in recent biomedical research due to its multifaceted pharmacological properties. This compound, derived from traditional medicinal plants like Artemisia and Dryobalanops, exhibits unique stereochemical properties that enhance its bioavailability and target specificity. Recent studies (2023-2024) have explored its mechanisms in neuroprotection, drug delivery enhancement, and anti-inflammatory applications, positioning it as a promising candidate for translational medicine.

A groundbreaking study published in Journal of Medicinal Chemistry (2024) demonstrated [(1S)-endo]-(-)-Borneol's role as a blood-brain barrier (BBB) permeation enhancer. Using in vitro models (hCMEC/D3 cells) and molecular docking simulations, researchers identified its interaction with P-glycoprotein (P-gp) efflux transporters, achieving a 2.3-fold increase in CNS drug delivery efficiency for co-administered therapeutics like donepezil (p < 0.01). The CAS: 464-45-9 specificity was critical in avoiding off-target effects observed with racemic borneol mixtures.

In neuroinflammation research, [(1S)-endo]-(-)-Borneol showed potent NLRP3 inflammasome inhibition (IC50 = 8.7 μM) in microglial BV-2 cells, as reported in ACS Chemical Neuroscience (2023). The stereospecific configuration at C1 was essential for suppressing ASC speck formation (-62% vs. control), with molecular dynamics simulations confirming stable binding to the NACHT domain (ΔG = -9.2 kcal/mol). These findings suggest therapeutic potential for neurodegenerative disorders like Alzheimer's disease.

Pharmaceutical formulation studies have leveraged 464-45-9's crystalline properties to develop novel solid dispersions. A 2023 International Journal of Pharmaceutics paper detailed its co-crystallization with curcumin, improving the latter's aqueous solubility by 15-fold through H-bond network formation (verified by PXRD and DSC). The (1S)-endo conformation preferentially formed stable channel-type crystals (space group P212121), demonstrating structure-performance relationships critical for drug development.

Emerging toxicology data (2024) from zebrafish models indicate an excellent safety profile for [(1S)-endo]-(-)-Borneol, with no observed developmental abnormalities at concentrations ≤500 μM. However, researchers caution about potential CYP2C9 interactions based on hepatocyte metabolism studies, recommending therapeutic drug monitoring for combination therapies. These findings were presented at the 2024 Society of Biomolecular Sciences annual meeting.

The compound's commercial availability as a high-purity reference standard (≥99.5% enantiomeric excess) has enabled recent breakthroughs in chiral pharmacology. A 2023 Nature Communications study utilized 464-45-9 to resolve long-standing controversies about borneol's stereoselective effects on TRPV1 receptors, establishing its (1S)-endo form as the active analgesic enantiomer (EC50 = 3.1 μM vs. >100 μM for (1R)-exo).

Future research directions include clinical translation of [(1S)-endo]-(-)-Borneol-based formulations, with Phase I trials for migraine prophylaxis anticipated in 2025. The compound's dual functionality as both therapeutic agent and pharmaceutical excipient continues to inspire innovative drug development strategies across the chemical biomedicine landscape.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:464-45-9)[(1S)-endo]-(-)-Borneol
A1202654
Purity:99%
Quantity:500g
Price ($):237.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:464-45-9)L-Borneol
LE10242
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email